2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate 2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880462
InChI: InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3
SMILES:
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate

CAS No.:

Cat. No.: VC15880462

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name 2-O-tert-butyl 8a-O-methyl 6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate
Standard InChI InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3
Standard InChI Key DEMROIUOHAMDAU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetrahydroisoquinoline core with two ester functional groups: a tert-butyl carboxylate at position 2 and a methyl carboxylate at position 8a. The 6-oxo group introduces a ketone moiety, while the 4,6,7,8-tetrahydro designation indicates partial saturation of the isoquinoline ring system . Its IUPAC name, 2-O-tert-butyl 8a-O-methyl 6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₃NO₅
Molecular Weight309.36 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC
InChI KeyDEMROIUOHAMDAU-UHFFFAOYSA-N

The tert-butyl group enhances steric bulk, potentially influencing pharmacokinetic properties, while the methyl ester at position 8a offers a site for further derivatization .

Synthetic Methodologies

Multi-Step Condensation and Cyclization

StepReaction TypeReagents/ConditionsOutcome
1CyclocondensationHomophthalic anhydride, imines, acid catalystTetrahydroisoquinoline core formation
2Esterificationtert-Butyl chloroformate, baseIntroduction of tert-butyl ester
3DeprotectionTrifluoroacetic acidRemoval of Boc group

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound serves as a precursor for heterocyclic derivatives with demonstrated biological activity. For instance, highlights KY-640, a chromenopyridine-tetrahydroisoquinoline hybrid, which exhibits readthrough-inducing activity (3.2-fold increase in IDUA enzyme activity at 0.3 µM) in Hurler syndrome models. Similarly, describes tetrahydroisoquinoline-based FXa inhibitors with IC₅₀ values in the nanomolar range.

Biological Activity and Mechanistic Insights

Conformational Dynamics

X-ray crystallography and NMR studies of related compounds (e.g., trans-6a) reveal a preferred synclinal conformation (dihedral angle H8-C8-C9-H9 = −70.1°), stabilized by intramolecular hydrogen bonding . Epimerization studies indicate a high activation energy barrier (ΔG≠ = 48.3 kcal/mol), suggesting configurational stability under physiological conditions .

Structure-Activity Relationships (SAR)

  • Ester Modifications: Replacement of the tert-butyl group with smaller alkyl chains reduces metabolic stability.

  • Ketone Position: The 6-oxo group is critical for hydrogen bonding with biological targets, as seen in FXa inhibition .

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